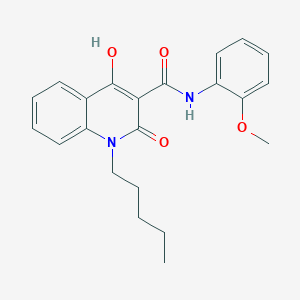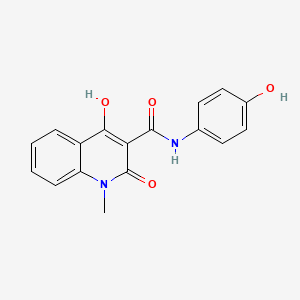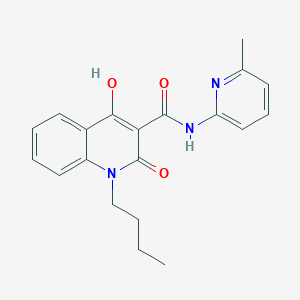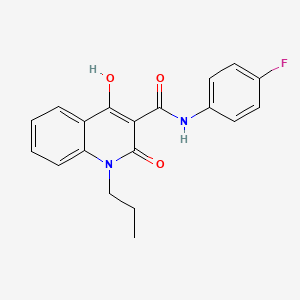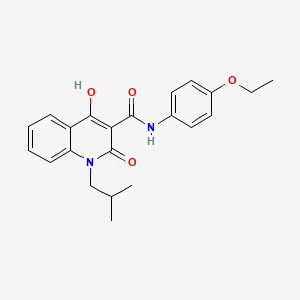
N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as EPIQ or EPIQ-1, is a quinoline-based compound that has gained attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学研究应用
N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 has potent anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins involved in cell survival pathways.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of specific proteins involved in cell survival pathways. The compound has been shown to inhibit the activity of proteins such as AKT and mTOR, which are involved in the regulation of cell growth and survival. By inhibiting these proteins, N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 induces apoptosis in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-cancer activity. The compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research in the field of cancer treatment. However, one of the limitations of using N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One direction is to further investigate the mechanism of action of the compound and identify specific targets that it interacts with. This may lead to the development of more potent and specific inhibitors of cancer cell growth. Another direction is to investigate the potential of N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide-1 in combination with other anti-cancer drugs, as it may have synergistic effects when used in combination. Additionally, further research is needed to determine the toxicity and safety profile of the compound in animal models and humans.
合成方法
The synthesis of N-(4-ethoxyphenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-ethoxyaniline with 2-cyano-3-(4-hydroxyphenyl)acrylic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to various purification techniques such as recrystallization and column chromatography to obtain the final product.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-28-16-11-9-15(10-12-16)23-21(26)19-20(25)17-7-5-6-8-18(17)24(22(19)27)13-14(2)3/h5-12,14,25H,4,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFPWJWPRHBDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

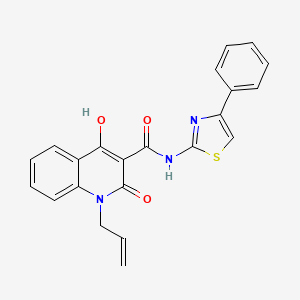

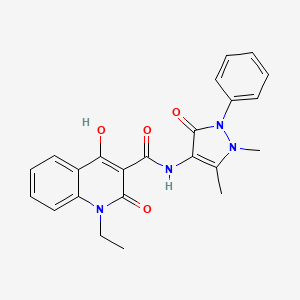
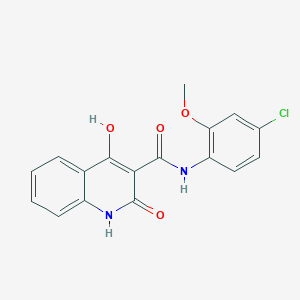
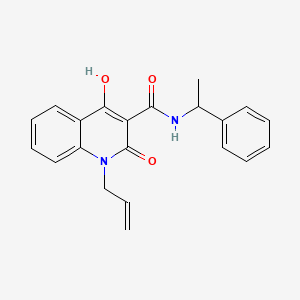
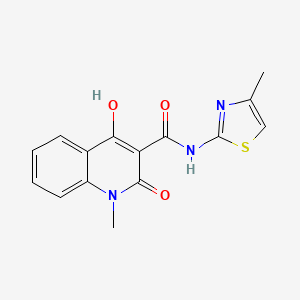
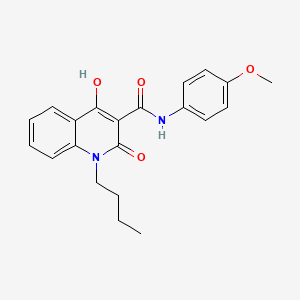
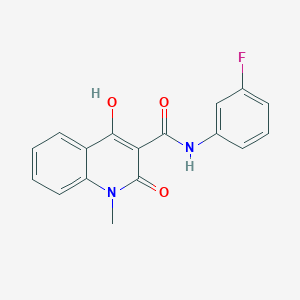
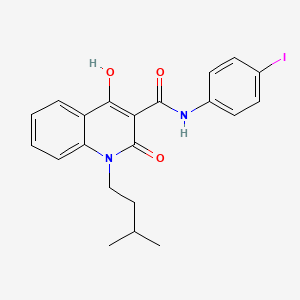
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)
